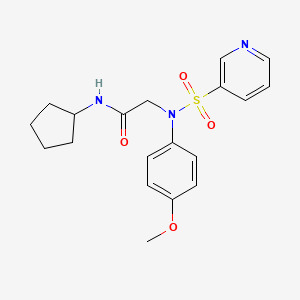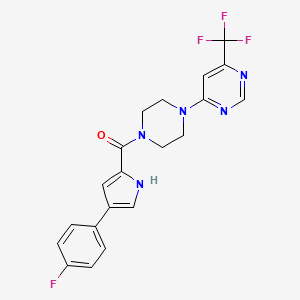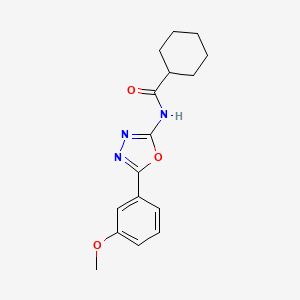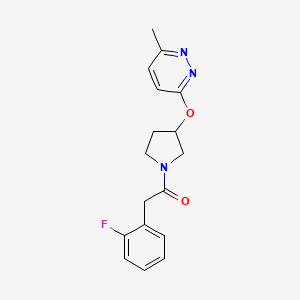
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in the treatment of various autoimmune diseases. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the signaling pathways of immune cells.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, as part of sulfamoyl moiety-containing compounds, has been explored for its potential as an antimicrobial agent. The study involved synthesizing new heterocyclic compounds incorporating sulfamoyl moiety to evaluate their in vitro antibacterial and antifungal activities. These compounds showed promising results, highlighting their potential use in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Versatile Reagents for N-Alkylacetamide Synthesis
The acetamide moiety, a general functional group in many pharmaceutical products, has seen innovative applications in synthetic chemistry. Research has introduced new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt, acting as simple equivalents of N-acetamide nucleophiles. These compounds, through their reaction with various alkyl halides and sulfonates, afford substituted products, which can be transformed into N-alkylacetamides. This process demonstrates the role of this compound derivatives in the synthesis of pharmaceutical products (Sakai, Takenaka, Koike, Hira, & Mori, 2022).
Anticonvulsant Agents Development
Compounds containing the sulfonamide thiazole moiety, related to this compound, have been synthesized and evaluated for their anticonvulsant activity. Several synthesized compounds showed significant effects against picrotoxin-induced convulsion, with one derivative offering 100% protection. This research underlines the therapeutic potential of sulfonamide derivatives in the development of new anticonvulsant medications (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
PI3Ks Inhibitor Modification for Cancer Therapy
Modifications to N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, specifically replacing the acetamide group with alkylurea, have been researched for anticancer applications. The study synthesized derivatives to evaluate their antiproliferative activities against human cancer cell lines, aiming to retain anticancer activity while reducing toxicity. This research highlights the application of such derivatives in creating effective, low-toxicity cancer therapies (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Insecticidal Activity of Pyridine Derivatives
Research on pyridine derivatives, including structures related to this compound, has demonstrated significant insecticidal activity. One compound in particular showed an activity fourfold that of the commercial insecticide acetamiprid against cowpea aphid, indicating the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propiedades
IUPAC Name |
N-cyclopentyl-2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-10-8-16(9-11-17)22(14-19(23)21-15-5-2-3-6-15)27(24,25)18-7-4-12-20-13-18/h4,7-13,15H,2-3,5-6,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGVBDAVSOQACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2741228.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide](/img/structure/B2741231.png)

![Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)


![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)
